5-Bromo-N-(cyclopropylmethyl)-2-iodobenzamide
Overview
Description
5-Bromo-N-(cyclopropylmethyl)-2-iodobenzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of bromine and iodine atoms attached to a benzamide core, with a cyclopropylmethyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-(cyclopropylmethyl)-2-iodobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Amidation: The final step involves the formation of the benzamide by reacting the brominated and iodinated benzene derivative with cyclopropylmethylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-(cyclopropylmethyl)-2-iodobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under suitable conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium iodide (NaI) or potassium fluoride (KF) can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different halogens or functional groups, while coupling reactions can produce more complex aromatic compounds.
Scientific Research Applications
5-Bromo-N-(cyclopropylmethyl)-2-iodobenzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound can be used in biochemical assays to study enzyme interactions and protein binding.
Industry: The compound can be used in the development of new materials and in various industrial processes.
Mechanism of Action
The mechanism of action of 5-Bromo-N-(cyclopropylmethyl)-2-iodobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and iodine atoms, along with the cyclopropylmethyl group, contribute to the compound’s binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-iodobenzamide: Lacks the cyclopropylmethyl group, which may affect its binding properties and reactivity.
N-(Cyclopropylmethyl)-2-iodobenzamide: Lacks the bromine atom, which can influence its chemical behavior and applications.
5-Bromo-N-methyl-2-iodobenzamide: Contains a methyl group instead of a cyclopropylmethyl group, which can alter its biological activity and interactions.
Uniqueness
5-Bromo-N-(cyclopropylmethyl)-2-iodobenzamide is unique due to the presence of both bromine and iodine atoms, as well as the cyclopropylmethyl group. This combination of functional groups provides distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
5-bromo-N-(cyclopropylmethyl)-2-iodobenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrINO/c12-8-3-4-10(13)9(5-8)11(15)14-6-7-1-2-7/h3-5,7H,1-2,6H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEILVPPPKUIJFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)C2=C(C=CC(=C2)Br)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrINO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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